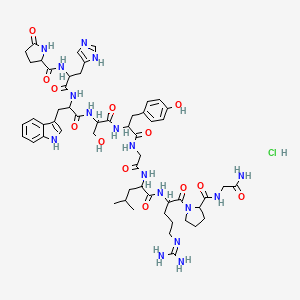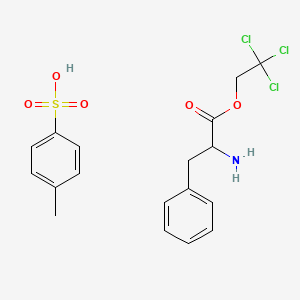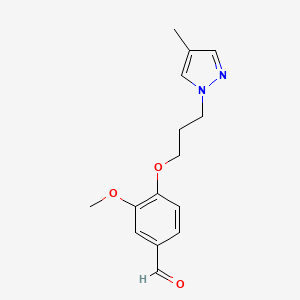
Nls (pkkkrkv)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
La señal de localización nuclear (NLS) (Pro-Lys-Lys-Lys-Arg-Lys-Val) es una secuencia corta de péptidos derivada del antígeno tumoral grande del virus 40 de simio (antígeno T grande del SV40). Esta secuencia es crucial para el transporte de proteínas desde el citoplasma hasta el núcleo, un proceso facilitado por la superfamilia de importinas . La secuencia NLS es reconocida por los transportadores nucleares, que interactúan con las nucleoporinas para ayudar a las proteínas que contienen NLS a llegar al núcleo a través de los complejos de poros nucleares .
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción
La síntesis de NLS (Pro-Lys-Lys-Lys-Arg-Lys-Val) típicamente implica la síntesis de péptidos en fase sólida (SPPS), un método ampliamente utilizado para la producción de péptidos. El proceso incluye la adición secuencial de aminoácidos protegidos a una cadena de péptidos en crecimiento anclada a una resina sólida. Las condiciones de reacción a menudo involucran el uso de reactivos de acoplamiento como HBTU (hexafluorofosfato de O-benzotriazol-N,N,N’,N’-tetrametiluronio) y bases como DIPEA (N,N-diisopropiletilamina) para facilitar la formación de enlaces peptídicos .
Métodos de Producción Industrial
En un entorno industrial, la producción de péptidos NLS se puede escalar utilizando sintetizadores de péptidos automatizados. Estas máquinas permiten la síntesis eficiente y reproducible de grandes cantidades de péptidos. La purificación de los péptidos sintetizados generalmente se logra mediante cromatografía líquida de alta resolución (HPLC), asegurando una alta pureza y calidad .
Análisis De Reacciones Químicas
Tipos de Reacciones
NLS (Pro-Lys-Lys-Lys-Arg-Lys-Val) principalmente experimenta la formación de enlaces peptídicos durante su síntesis. No suele participar en reacciones de oxidación, reducción o sustitución en condiciones fisiológicas normales. se puede modificar mediante conjugación química a otras moléculas, como colorantes fluorescentes u otros péptidos, para estudiar su función y localización dentro de las células .
Reactivos y Condiciones Comunes
Reactivos de Acoplamiento: HBTU, HATU (hexafluorofosfato de O-(7-azabenzotriazol-1-il)-N,N,N’,N’-tetrametiluronio)
Bases: DIPEA, NMM (N-metilmorfolina)
Grupos Protectores: Fmoc (fluorenilmetoxicarbonilo) para aminoácidos
Solventes: DMF (dimetilformamida), DCM (diclorometano)
Productos Principales
El principal producto de la síntesis es el propio péptido NLS, que se puede conjugar posteriormente a otras moléculas para diversas aplicaciones .
Aplicaciones Científicas De Investigación
NLS (Pro-Lys-Lys-Lys-Arg-Lys-Val) tiene una amplia gama de aplicaciones en la investigación científica:
Investigación de Transferencia Genética: Mejora la entrada nuclear de proteínas cariófilas, lo que lo hace valioso en estudios de terapia génica y transferencia génica.
Estudios de Localización de Proteínas: Se utiliza para estudiar el transporte y la localización de proteínas dentro de las células.
Administración de Medicamentos: Conjugar a moléculas terapéuticas para facilitar su transporte al núcleo.
Biología Celular: Ayuda a comprender los mecanismos del transporte nucleocitoplásmico y el papel de las señales de localización nuclear en los procesos celulares.
Mecanismo De Acción
El NLS (Pro-Lys-Lys-Lys-Arg-Lys-Val) ejerce sus efectos al unirse a la importina α, un miembro de la superfamilia de importinas. Esta unión facilita el reconocimiento y transporte de proteínas que contienen NLS a través del complejo de poros nucleares hacia el núcleo. El proceso está altamente regulado e implica interacciones con nucleoporinas y otros transportadores nucleares .
Comparación Con Compuestos Similares
Compuestos Similares
NLS bipartito: Consta de dos grupos de aminoácidos básicos separados por un espaciador de aproximadamente 10 aminoácidos.
PY-NLS: Contiene un motivo prolina-tirosina y es reconocido por diferentes receptores de transporte nuclear.
Singularidad
El NLS (Pro-Lys-Lys-Lys-Arg-Lys-Val) es único debido a su origen del antígeno T grande del SV40 y su secuencia específica, que es altamente eficiente en la mediación de la importación nuclear. Su simplicidad y eficacia lo convierten en una herramienta valiosa en diversas aplicaciones de investigación .
Propiedades
Fórmula molecular |
C40H78N14O8 |
|---|---|
Peso molecular |
883.1 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-pyrrolidine-2-carbonyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C40H78N14O8/c1-25(2)32(39(61)62)54-38(60)30(16-6-10-22-44)52-37(59)31(18-12-24-48-40(45)46)53-36(58)29(15-5-9-21-43)51-35(57)28(14-4-8-20-42)50-34(56)27(13-3-7-19-41)49-33(55)26-17-11-23-47-26/h25-32,47H,3-24,41-44H2,1-2H3,(H,49,55)(H,50,56)(H,51,57)(H,52,59)(H,53,58)(H,54,60)(H,61,62)(H4,45,46,48)/t26-,27-,28-,29-,30-,31-,32-/m0/s1 |
Clave InChI |
HUQAPORYWLIQAO-YYGRSCHNSA-N |
SMILES isomérico |
CC(C)[C@@H](C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@@H]1CCCN1 |
SMILES canónico |
CC(C)C(C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C1CCCN1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(Hydroxymethyl)-6-oxabicyclo[3.1.0]hexan-2-ol](/img/structure/B12294662.png)

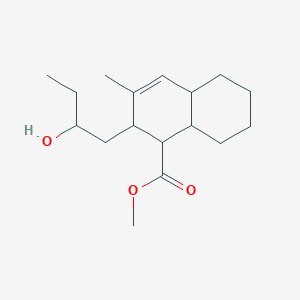


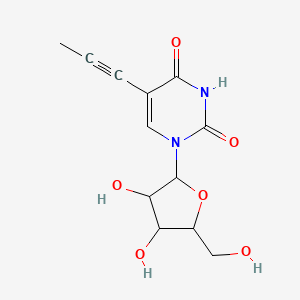
![Ethyl 15-ethyl-11-oxido-1-aza-11-azoniapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18),16-pentaene-17-carboxylate](/img/structure/B12294684.png)
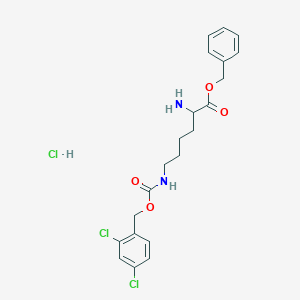
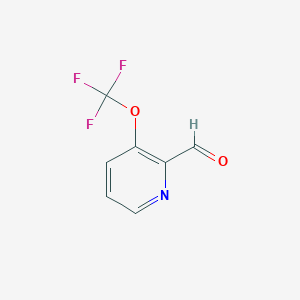
![3-((1H-imidazol-1-yl)methyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B12294708.png)
